molecular formula C19H16FNO2S B11368295 N-(4-fluorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-fluorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11368295
M. Wt: 341.4 g/mol
InChI Key: WZHSMXLDZKVBQB-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a fluorophenyl group, a methoxy group, and a thiophen-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the acylation and substitution reactions, as well as the development of efficient purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C19H16FNO2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16FNO2S/c1-23-17-5-2-4-14(12-17)19(22)21(13-18-6-3-11-24-18)16-9-7-15(20)8-10-16/h2-12H,13H2,1H3

InChI Key

WZHSMXLDZKVBQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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